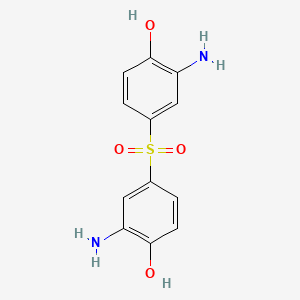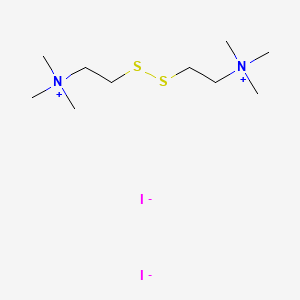
3,6-二甲基嘧啶-2,4(1h,3h)-二酮
描述
Molecular Conformational Analysis
The molecular conformational analysis of pyrimidine derivatives, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, has been extensively studied using vibrational spectroscopy and quantum chemical calculations. The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) results, indicating the reliability of the computational methods used. Non-covalent interactions within the molecule have been visualized, and the molecule's reactivity has been assessed through various analyses, including Fukui functions and molecular electrostatic potential (MEP) studies .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One-step synthesis using cerium(IV) ammonium nitrate (CAN) has been reported for the formation of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones from 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and alkenes or terminal alkynes . Additionally, acylations of pyrrolo[2,3-d]pyrimidine-2,4-diones have been performed to yield 7-acyl derivatives with good efficiency . Synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives has also been achieved, demonstrating the versatility of pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized using various spectroscopic methods, including FT-IR, FT-Raman, and X-ray single crystal diffraction. These studies provide detailed information on the ground state molecular geometry and electronic structure of the compounds. The frontier molecular orbital analysis, including HOMO-LUMO studies, has been used to understand the electronic properties and potential reactivity of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, including electrophilic substitution, which can occur at different positions on the pyrimidine ring depending on the reaction conditions and the nature of the substituents. Halogenation, aminomethylation, acylation, and azo coupling are some of the reactions that have been explored, with regioselectivity observed in many cases . The reactivity of these compounds towards nucleophiles has also been studied, with some derivatives being particularly sensitive and yielding carboxylic acid derivatives upon reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their degradation behavior, have been investigated through computational methods. Bond dissociation energies and radial distribution functions have been calculated to predict the stability and degradation pathways of these compounds. The non-linear optical (NLO) properties and electronic absorption spectra have been analyzed to understand the potential applications of these molecules in various fields .
科学研究应用
合成和化学应用
- 3,6-二甲基嘧啶-2,4(1h,3h)-二酮用于合成各种化合物。它在反应中充当双亲核试剂,生成嘧啶并[4,5-d]嘧啶-2,4-二酮环系统,在医药化学和材料科学中具有潜在应用 (Hamama 等人,2012)。
- 它参与呋喃[2,3-d]嘧啶-2,4(1H,3H)-二酮的一步合成,展示了它在有机合成中的多功能性 (小林等人,2000)。
在光物理研究和传感中的应用
- 由 3,6-二甲基嘧啶-2,4(1h,3h)-二酮合成的新型基于嘧啶的双尿嘧啶衍生物因其抗菌、光致发光特性和在药物发现中的潜力而受到研究。这些化合物还表现出显着的非线性光学 (NLO) 特性,使其适用于 NLO 器件制造 (Mohan 等人,2020)。
催化和材料科学应用
- 该化合物用于催化反应中,合成茚并[2′,1′:5,6]吡啶并[2,3-d]嘧啶-2,4,6(3H)-三酮衍生物。这些衍生物在材料科学和催化中具有潜在应用 (Ghashang 等人,2017)。
晶体学和结构研究
- 3,6-二甲基嘧啶-2,4(1h,3h)-二酮衍生物的晶体学研究揭示了分子电子结构和交织氢键骨架的形成。这些研究对于理解这些化合物的物理和化学性质至关重要 (de la Torre 等人,2007)。
药学应用
- 已合成和评估了衍生自 3,6-二甲基嘧啶-2,4(1h,3h)-二酮的化合物,以了解其抗肿瘤活性。它们与各种金属离子的相互作用以及对不同细胞系的影响突出了这些化合物的潜在药学应用 (Shabani 等人,2009)。
安全和危害
属性
IUPAC Name |
3,6-dimethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(9)8(2)6(10)7-4/h3H,1-2H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFADSIBRSRZBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173345 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpyrimidine-2,4(1h,3h)-dione | |
CAS RN |
19674-60-3 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019674603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19674-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















